2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid
Overview
Description
2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6Br2F2O3 and a molecular weight of 359.95 g/mol.
Preparation Methods
The synthesis of 2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid involves several steps, typically starting with the bromination of a suitable phenylacetic acid derivative. The difluoromethoxy group is introduced through a difluoromethylation reaction, which can be achieved using various reagents and catalysts . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s stability and reactivity, while the bromine atoms can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid include:
2,5-Dibromo-3,4-difluorothiophene: Another brominated and fluorinated compound with different functional groups.
2,5-Dibromo-3-formylthiophene: A compound with a formyl group instead of a difluoromethoxy group.
The uniqueness of this compound lies in its specific combination of bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(11)6(3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRDZFSAZIFZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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